molecular formula C11H9N3O B2526487 2-Pyridinecarboxamide, N-4-pyridinyl- CAS No. 1089198-59-3

2-Pyridinecarboxamide, N-4-pyridinyl-

Cat. No. B2526487
CAS RN: 1089198-59-3
M. Wt: 199.213
InChI Key: BHHBFEDLZMCGON-UHFFFAOYSA-N
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Description

The compound "2-Pyridinecarboxamide, N-4-pyridinyl-" is a pyridine derivative that is a part of various research studies due to its potential applications in crystal engineering, pharmaceuticals, and material science. The compound's structure, which includes a pyridine ring and carboxamide group, allows it to participate in a variety of chemical reactions and form stable heterosynthons, as well as engage in intermolecular and intramolecular hydrogen bonding .

Synthesis Analysis

Synthesis of pyridine derivatives often involves multi-step reactions, including Ugi reactions, polycondensation, and cyclization. For instance, pyrrolidin-5-one-2-carboxamides are synthesized via a one-pot Ugi reaction followed by regioselective cyclization . Similarly, polyamides containing pyridyl moieties are synthesized through direct polycondensation of diacid chloride with aromatic diamines or hydantoins . The synthesis of N-alkyl-4-chloro-2-pyridine carboxamides is achieved through chlorination and esterification of 2-pyridine-carboxylic acid, followed by a reaction with different amines .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring and one or more carboxamide groups. These structures are often analyzed using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and DFT calculations. The presence of amide groups allows for the formation of hydrogen bonds, which can lead to the stabilization of certain molecular conformations and influence the overall molecular geometry .

Chemical Reactions Analysis

Pyridine derivatives can participate in a variety of chemical reactions. They can act as ligands in transition metal complexes, forming various coordination geometries depending on the reaction conditions . Additionally, they can be involved in the synthesis of cocrystals with pharmaceutical relevance, where they form stable heterosynthons with other molecules . The presence of amide groups also allows for acid-induced structural transformations, which can affect the folding of oligomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. These compounds often exhibit good solubility in polar solvents, which is beneficial for their application in material science and pharmaceuticals . Their thermal properties are typically investigated using thermal gravimetric analysis, which is crucial for understanding their stability and potential applications at different temperatures . The intermolecular and intramolecular hydrogen bonding patterns play a significant role in determining the solid-state structure and behavior of these compounds .

Scientific Research Applications

Hybrid Catalysts in Synthetic Chemistry

The pyranopyrimidine core, closely related to the compound of interest, serves as a pivotal precursor for the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Recent studies emphasize the utility of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for synthesizing derivatives of pyranopyrimidine scaffolds. These catalysts have been exploited in one-pot multicomponent reactions, showcasing the versatility and applicability of pyridine derivatives in the development of lead molecules (Parmar, Vala, & Patel, 2023).

Cheminformatics and Structural Analysis

Pyridine derivatives, including 2-Pyridinecarboxamide, N-4-pyridinyl-, play a significant role in cheminformatics, where their structural variability and properties are studied extensively. This variability lends itself to numerous applications in chemistry, particularly in the formation of complex compounds and the investigation of their spectroscopic, magnetic, and biological activities. Such analyses contribute to identifying potential areas for further research and the development of novel compounds (Boča, Jameson, & Linert, 2011).

Heterocyclic N-oxide Derivatives in Drug Development

The exploration of heterocyclic N-oxide molecules, derivatives of pyridine, underscores their importance in organic synthesis, catalysis, and drug applications. These derivatives exhibit a range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The review highlights the significance of such derivatives in forming metal complexes and designing catalysts, indicating the broad application spectrum of pyridine derivatives in advanced chemistry and drug development (Li et al., 2019).

Medicinal Applications

Pyridine and its derivatives are crucial in both medicinal and non-medicinal applications, with numerous biological activities reported. These compounds are part of clinical uses and modern medicinal applications, illustrating the vast potential of pyridine derivatives in therapeutic contexts. This broad application range includes antiviral, antibacterial, and anticancer activities, showcasing the compound's versatility and importance in the pharmaceutical field (Altaf et al., 2015).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with the compound are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The compound’s unique properties make it suitable for studies in organic synthesis, medicinal chemistry, and material science, contributing to advancements in drug discovery and material design. Its potential as a protein kinase inhibitor for cancer treatment makes it a promising candidate for future research .

properties

IUPAC Name

N-pyridin-4-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c15-11(10-3-1-2-6-13-10)14-9-4-7-12-8-5-9/h1-8H,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHBFEDLZMCGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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